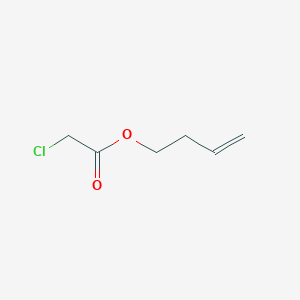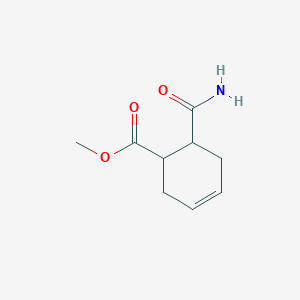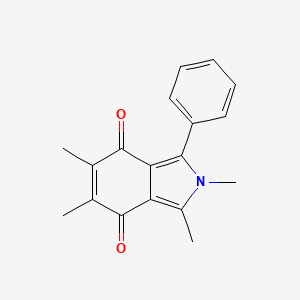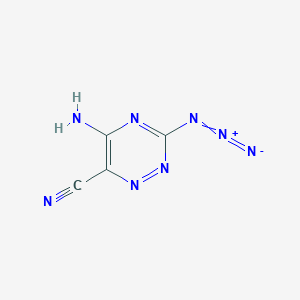![molecular formula C24H31NO4 B14372252 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 90168-09-5](/img/structure/B14372252.png)
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethyl(octyl)amino group and a hydroxybenzoyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the hydroxybenzoyl intermediate, followed by the introduction of the ethyl(octyl)amino group through nucleophilic substitution reactions. The final step involves the formation of the benzoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid core but lacks the ethyl(octyl)amino group.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a hydroxyl group in a different position.
N-ethyl-N-octyl-4-aminobenzoic acid: Contains similar functional groups but arranged differently.
Uniqueness
2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
90168-09-5 |
|---|---|
Formule moléculaire |
C24H31NO4 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-[4-[ethyl(octyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C24H31NO4/c1-3-5-6-7-8-11-16-25(4-2)18-14-15-21(22(26)17-18)23(27)19-12-9-10-13-20(19)24(28)29/h9-10,12-15,17,26H,3-8,11,16H2,1-2H3,(H,28,29) |
Clé InChI |
IFPSHFBIHYRQSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)

![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)




![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)

